
Spectroscopic Profile of 2-Fluoropyridine-5-
boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Fluoropyridine-5-boronic acid

Cat. No.: B1333835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

spectroscopic data for 2-Fluoropyridine-5-boronic acid. While specific, publicly available ¹H

and ¹³C NMR spectra for 2-Fluoropyridine-5-boronic acid are not readily found in the

searched literature, this document outlines the expected spectral characteristics based on

related compounds and general principles of NMR spectroscopy. Furthermore, it details the

experimental protocols necessary for acquiring such data and presents a comparative analysis

with a structurally similar compound.

Data Presentation: NMR Spectroscopic Data
Precise, experimentally verified ¹H and ¹³C NMR data for 2-Fluoropyridine-5-boronic acid is

not available in the public domain based on extensive searches of scientific databases and

chemical supplier information. A certificate of analysis for this compound confirms its structure

is consistent with ¹H NMR, but does not provide specific chemical shift (δ), coupling constant

(J), or multiplicity data.

To provide a useful reference, the following tables present the ¹H and ¹³C NMR data for a

closely related compound, 2-Fluoro-3-Methylpyridine-5-Boronic Acid, as detailed in a study by

Alver and Dikmen (2016). This data can serve as a valuable estimation for the spectral

characteristics of 2-Fluoropyridine-5-boronic acid.

Table 1: ¹H NMR Spectroscopic Data for 2-Fluoro-3-Methylpyridine-5-Boronic Acid
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Protons on Pyridine Ring Chemical Shift (δ) ppm Multiplicity

H-4 7.99 s

H-6 8.13 s

Methyl Group

-CH₃ 2.29 s

Boronic Acid Group

-B(OH)₂ 8.24 s

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for 2-Fluoro-3-Methylpyridine-5-Boronic Acid

Carbon Atom Chemical Shift (δ) ppm

C-2 160.7 (d, ¹JCF = 232 Hz)

C-3 122.9 (d, ²JCF = 17 Hz)

C-4 143.2 (d, ³JCF = 8 Hz)

C-5 127.5

C-6 148.9 (d, ³JCF = 13 Hz)

Methyl Group

-CH₃ 15.5 (d, ³JCF = 5 Hz)

Solvent: DMSO-d₆

Experimental Protocols
Acquiring high-quality NMR spectra for boronic acids requires specific experimental

considerations to address challenges such as poor solubility and the tendency to form

oligomeric species, particularly boroxines, through dehydration.
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Sample Preparation and Choice of Solvent
A suitable solvent is crucial for obtaining a clear NMR spectrum. For boronic acids, deuterated

methanol (CD₃OD or d₄-methanol) or dimethyl sulfoxide (DMSO-d₆) are often preferred over

chloroform (CDCl₃) due to better solubility and their ability to break up oligomeric structures

through hydrogen bonding.

Protocol:

Weigh approximately 5-10 mg of the 2-Fluoropyridine-5-boronic acid sample.

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g.,

DMSO-d₆) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if

necessary.

NMR Instrument Parameters
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need

to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

Spectrometer Frequency: 300-600 MHz

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Spectral Width: Appropriate range to cover all expected proton signals (e.g., 0-12 ppm).

For ¹³C NMR:

Spectrometer Frequency: 75-150 MHz
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Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

Spectral Width: Appropriate range to cover all expected carbon signals (e.g., 0-180 ppm).

Mandatory Visualizations
The following diagrams illustrate the chemical structure of 2-Fluoropyridine-5-boronic acid
and a generalized workflow for NMR spectroscopy.
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Caption: Chemical structure of 2-Fluoropyridine-5-boronic acid.
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Caption: Generalized experimental workflow for NMR spectroscopy.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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